molecular formula C18H15FN2O3S B2598070 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 681229-57-2

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2598070
CAS No.: 681229-57-2
M. Wt: 358.39
InChI Key: GTEVWNCIZGNKKF-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a thiazole-based benzamide derivative characterized by a 3-fluorobenzamide moiety linked to a 1,3-thiazol-2-yl ring substituted with a 2,5-dimethoxyphenyl group at the 4-position. This compound is structurally notable for its electron-donating methoxy groups and the electron-withdrawing fluorine atom, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-23-13-6-7-16(24-2)14(9-13)15-10-25-18(20-15)21-17(22)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEVWNCIZGNKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorobenzamide and dimethoxyphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide can yield the thiazole intermediate, which is then coupled with 3-fluorobenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit bacterial RNA polymerase, thereby exerting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Activity/Properties Reference
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide 3-Fluorobenzamide, 4-(2,5-dimethoxyphenyl)thiazole Not explicitly reported (structural focus) [7]
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Chlorobenzamide, 4-phenylthiazole Potent anti-inflammatory (carrageenan-induced edema) [3]
N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) 3-CF₃-benzamide, 4-(3-Cl-phenyl)thiazole Enhanced anti-inflammatory activity [3]
N-(5-R-6-hydroxy-1,3-thiazol-2-yl)-2,5-dimethyl-4-benzyl-1,2,4-triazole-3-thione Hydroxy-thiazole, triazole-thione Solubility: 29.05–35.02%; pKa: 2.53 [2]
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2-(4-F-benzyloxy)benzamide, 2,5-dimethoxyphenyl Structural similarity; no activity data [7]

Key Observations:

  • Substituent Impact on Activity: Chlorine (5c) and trifluoromethyl (5n) groups on the benzamide enhance anti-inflammatory activity compared to unsubstituted analogs .
  • Solubility and pKa : The triazole-thione derivative in [2] exhibits moderate aqueous solubility (29–35%) and acidic pKa (2.53), likely due to the hydroxy and thione groups. The target compound’s dimethoxy and fluorine substituents may reduce solubility compared to polar analogs.
  • Tautomerism and Stability : Triazole-thiones (e.g., [7–9] in [1]) exist in thione tautomeric forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands . The target’s thiazole core lacks such tautomerism, suggesting greater stability.

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Dimethoxyphenyl Group : A phenyl ring with two methoxy groups at the 2 and 5 positions.
  • Fluorobenzamide Moiety : A benzamide structure with a fluorine atom substituent.

Target Interactions

Research indicates that compounds with similar structures often target specific enzymes or receptors. For instance, benzamide derivatives have been shown to interact with:

  • Thymidylate Synthase : This enzyme is crucial in DNA synthesis and repair, making it a target for anticancer therapies.
  • Cyclooxygenase (COX) Enzymes : Some analogs exhibit inhibitory effects on COX-1 and COX-2, which are involved in inflammatory processes .

Biochemical Pathways

The biological activity of this compound may involve modulation of various biochemical pathways:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit the production of prostaglandins by blocking COX enzymes .
  • Antitumor Effects : The inhibition of thymidylate synthase can lead to reduced proliferation of cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of methoxy groups enhances lipophilicity and may improve receptor binding affinity.
  • Fluorine Substitution : The introduction of fluorine often increases metabolic stability and potency against specific targets .

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives similar to this compound exhibit significant inhibition of COX enzymes. For example:
    • IC50 values for certain analogs ranged from 19.45 µM to 42.1 µM against COX enzymes, indicating moderate potency .
  • Antitumor Activity : In a study examining various benzamide derivatives, some showed promising antitumor effects in preclinical models by targeting pathways involved in cell proliferation and survival .

Data Tables

CompoundTargetIC50 (μM)Activity
3bCOX-119.45 ± 0.07Inhibitor
4bCOX-126.04 ± 0.36Inhibitor
4dCOX-223.8 ± 0.20Inhibitor
CelecoxibCOX-111.7 ± 0.23Positive Control

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